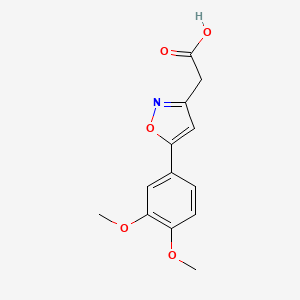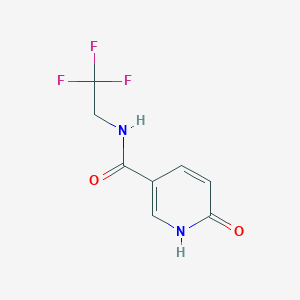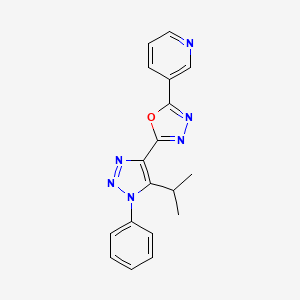![molecular formula C19H22N6O2S3 B6574551 2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 1002851-36-6](/img/structure/B6574551.png)
2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C19H22N6O2S3 and its molecular weight is 462.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.09663749 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Therapy
This compound is structurally related to analogs designed to inhibit glutaminase, an enzyme critical for cancer cell metabolism. Research has focused on developing potent glutaminase inhibitors with improved drug-like properties, including better solubility and pharmacokinetic profiles. These inhibitors, by targeting a key metabolic pathway, offer a promising approach for cancer therapy, as demonstrated in studies evaluating their effects on cell growth in vitro and in mouse xenograft models of lymphoma (Shukla et al., 2012).
Antimicrobial Applications
Derivatives of the compound have shown significant antibacterial and antifungal activities. This has been demonstrated through the synthesis of various analogs and their evaluation against a range of microbial species, indicating the potential for these compounds to serve as bases for new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Pharmacological Properties
Research into the pharmacological properties of related compounds has shown potential effects on the central nervous system (CNS) in animal models. This includes the investigation of how modifications to the compound's structure impact its CNS activity, offering insights into new therapeutic avenues for neurological disorders (Maliszewska-Guz et al., 2005).
Anticancer Activity
Certain analogs of this compound have been synthesized and tested for anticancer activity against a variety of cancer cell lines. The studies have highlighted compounds with significant selectivity and potency, particularly against melanoma and breast cancer, underscoring the potential for developing targeted cancer therapies (Ostapiuk, Matiychuk, & Obushak, 2015).
Synthesis and Biological Evaluation
The synthesis of macrocyclic scaffolds incorporating the thiadiazole and triazole rings derived from the compound has been explored for their antimicrobial effects. These studies have shown that the synthesized compounds exhibit significant activity against bacterial strains, providing a foundation for the development of new antibiotics (Vinay Kumar et al., 2012).
Antitrypanosomal Activity
Compounds structurally related to this chemical have been investigated for their potential antitrypanosomal activity, demonstrating effectiveness against Trypanosoma brucei, the parasite responsible for sleeping sickness. This suggests the compound's framework could be useful in developing treatments for parasitic infections (Lelyukh et al., 2023).
Eigenschaften
IUPAC Name |
2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S3/c1-4-10-25-15(11-27-14-8-6-5-7-9-14)21-23-18(25)28-12-16(26)20-17-22-24-19(30-17)29-13(2)3/h4-9,13H,1,10-12H2,2-3H3,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBRJNKUYISILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574469.png)
![N-(2,5-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574476.png)
![N-(2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574482.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate](/img/structure/B6574488.png)

![6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6574497.png)
![2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B6574501.png)

![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6574520.png)

![1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6574529.png)

![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6574539.png)
![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6574553.png)
